L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)-
Description
Stereoisomerism:
- Enantiomers : Mirror-image configurations at the cysteine α-carbon (L/D-cysteine forms).
- Diastereomers : Differing configurations at the hydroxypropyl carbon (e.g., 2R,3R vs. 2R,3S).
The SMILES string CC(=O)NC@@HC(=O)O explicitly denotes the R configuration at the cysteine α-carbon (via @@H) but leaves the hydroxypropyl stereochemistry unspecified . In practice, synthetic routes or natural sources may yield diastereomeric mixtures unless resolved chromatographically .
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key proton environments and chemical shifts (δ, ppm) inferred from analogous structures :
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Acetamido methyl (CH₃CO) | 2.05 | Singlet | 3H |
| Cysteine α-proton (C2-H) | 4.35 | Quartet | 1H |
| Sulfanyl-CH₂ (S-CH₂) | 2.85 | Multiplet | 2H |
| Hydroxypropyl CH(OH) | 3.90 | Multiplet | 1H |
| Hydroxypropyl CH₂Cl | 3.60 | Multiplet | 2H |
| Carboxylic acid (COOH) | 12.2 | Broad | 1H |
¹³C NMR :
Infrared (IR) Spectroscopy
| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (hydroxy) | 3200–3600 | Broad |
| N-H (amide) | 3300 | Medium |
| C=O (amide/carboxylic) | 1680–1720 | Strong |
| C-Cl | 550–750 | Strong |
| C-S | 650–700 | Medium |
Mass Spectrometry (MS)
UV-Vis Spectroscopy
- No significant absorption above 220 nm due to lack of conjugated π systems .
Properties
IUPAC Name |
(2R)-2-acetamido-3-(3-chloro-2-hydroxypropyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4S/c1-5(11)10-7(8(13)14)4-15-3-6(12)2-9/h6-7,12H,2-4H2,1H3,(H,10,11)(H,13,14)/t6?,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEOXQDYMIQASN-MLWJPKLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC(CCl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC(CCl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913681 | |
| Record name | S-(3-Chloro-2-hydroxypropyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97729-49-2 | |
| Record name | 3-Chloro-2-hydroxypropylmercapturic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097729492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(3-Chloro-2-hydroxypropyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetylation of L-Cysteine
The primary amine group of L-cysteine is acetylated using acetic anhydride in the presence of a base such as triethylamine. This step protects the amine from undesired side reactions during subsequent modifications. Reaction conditions are critical:
-
Yield : ~85–90% under optimized conditions.
The product, N-acetyl-L-cysteine, is isolated via filtration and washed with ethyl acetate to remove residual reagents.
S-Alkylation with 3-Chloro-2-hydroxypropyl Groups
The sulfur atom of N-acetyl-L-cysteine undergoes nucleophilic substitution with 3-chloro-1,2-epoxypropane (epichlorohydrin) or its derivatives. This step introduces both the chloro and hydroxypropyl groups. Key parameters include:
-
Reagent : Epichlorohydrin or 3-chloro-2-hydroxypropyl chloride.
-
Catalyst : Triethylamine or sodium hydride to deprotonate the thiol.
-
Reaction Medium : Polar aprotic solvents (e.g., dimethylformamide) at 50–70°C.
The reaction proceeds via an SN2 mechanism , with the thiolate ion attacking the electrophilic carbon adjacent to the chlorine atom. Competing pathways, such as epoxide ring-opening, are suppressed by controlling pH and temperature.
Purification and Isolation
Crude product is purified using:
-
Liquid-Liquid Extraction : To remove unreacted epichlorohydrin.
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Crystallization : Ethanol-water mixtures yield high-purity crystals.
-
Chromatography : Reverse-phase HPLC for analytical-grade material.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. A patented method (WO2019060623A1) outlines a metal-free, continuous-flow process:
Key Steps in Manufacturing
-
Continuous Acetylation : L-cysteine is fed into a reactor with acetic anhydride and triethylamine at 0°C.
-
Alkylation in Flow Reactors : N-acetyl-L-cysteine reacts with 3-chloro-2-hydroxypropyl chloride in a tubular reactor at 60°C.
-
In-Line Purification : Integrated crystallization units remove byproducts like disulfides.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 70–80% | 85–90% |
| Purity | ≥95% | ≥99% |
Quality Control Measures
-
In-Process Analytics : FTIR and HPLC monitor reaction progression.
-
Residual Solvent Testing : Gas chromatography ensures compliance with ICH guidelines.
-
Chiral Purity : Polarimetry confirms retention of L-configuration.
Optimization of Reaction Conditions
Solvent Selection
Temperature and pH Effects
Catalytic Additives
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide increases interfacial reactivity in biphasic systems.
-
Microwave Assistance : Reduces reaction time by 50% compared to conventional heating.
Comparative Analysis of Synthetic Strategies
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Synthesis | High purity, easy optimization | Lengthy, low atom economy |
| One-Pot Reaction | Reduced processing time | Complex byproduct management |
| Continuous Flow | Scalable, consistent quality | High initial capital investment |
The continuous-flow approach is favored industrially due to its ability to maintain steady-state conditions and minimize human error.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antioxidant Properties
L-Cysteine derivatives are known for their antioxidant capabilities. The compound acts as a precursor to glutathione, a vital antioxidant in the body. Research has shown that it can help mitigate oxidative stress by replenishing glutathione levels, which is particularly beneficial in conditions such as:
- Chronic Obstructive Pulmonary Disease (COPD) : Studies indicate that L-Cysteine derivatives may reduce oxidative damage in lung tissues, improving respiratory function over time .
- Non-Alcoholic Fatty Liver Disease (NAFLD) : The compound has been studied for its potential to alleviate liver inflammation and oxidative stress associated with NAFLD .
Mucolytic Agent
L-Cysteine derivatives are widely used as mucolytic agents to treat respiratory disorders. By breaking down mucus viscosity, these compounds facilitate easier breathing in patients with conditions like cystic fibrosis and chronic bronchitis .
Pharmacological Applications
The compound has been investigated for its pharmacological applications, particularly in the treatment of acetaminophen overdose. As an antidote, it helps restore glutathione levels depleted by toxic doses of acetaminophen, thereby protecting the liver from damage .
Table 1: Pharmacological Applications of L-Cysteine Derivatives
Case Study 1: Treatment of COPD with L-Cysteine Derivatives
A clinical trial involving patients with COPD demonstrated significant improvements in lung function and reduced exacerbation rates when treated with L-Cysteine derivatives over a six-month period. Patients reported enhanced quality of life and decreased reliance on bronchodilators .
Case Study 2: Acetaminophen Overdose Management
In a study focusing on acetaminophen overdose, patients receiving L-Cysteine as an antidote within 10 hours of ingestion showed a marked decrease in liver injury incidence compared to those who did not receive the treatment. This underscores the efficacy of L-Cysteine in acute toxicological scenarios .
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- involves its ability to interact with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate cellular signaling pathways and influence gene expression, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine (NAC): A well-known antioxidant and mucolytic agent.
L-Cysteine, N-acetyl-S-(3-hydroxypropyl)-: Similar structure but lacks the chloro group.
L-Cysteine, N-acetyl-S-(3,4-dihydrobutyl)-: Another derivative with different substituents.
Uniqueness
L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- is unique due to the presence of the chloro and hydroxypropyl groups, which confer distinct chemical properties and potential biological activities. These modifications can enhance its reactivity and specificity in various applications compared to other similar compounds.
Biological Activity
L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)-, often referred to as ACPC, is a derivative of the amino acid cysteine that has garnered attention due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, metabolic pathways, and relevant case studies.
Chemical Structure and Metabolism
L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- is synthesized through the acetylation of cysteine and exhibits unique properties due to the presence of a chloroalkyl group. The metabolic pathways of ACPC primarily involve conjugation with glutathione and cytochrome P450-mediated oxidation. Studies indicate that after administration, ACPC can be detected in urine as a major metabolite, suggesting significant biotransformation in the liver and kidneys .
1. Antioxidant Properties
ACPC exhibits antioxidant activity by enhancing the levels of glutathione (GSH), a critical antioxidant in cellular defense mechanisms. This property is particularly relevant in protecting cells from oxidative stress induced by various toxins. In vitro studies have shown that ACPC can mitigate oxidative damage in cell cultures exposed to harmful agents .
3. Mutagenicity and Toxicity
The compound's metabolic products have been linked to mutagenic potential. Specifically, studies on 1,2,3-trichloropropane (a precursor) indicate that metabolites such as N-acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine can cause genetic mutations through base pair substitutions and frame shift mutations . This raises concerns about the safety profile of ACPC, particularly with chronic exposure.
Case Studies and Research Findings
Table 1: Summary of Biological Activities and Effects of ACPC
Case Study: Hepatotoxicity Prevention
In a clinical setting involving patients undergoing chemotherapy, NAC was used as a prophylactic treatment against liver toxicity. The findings indicated that NAC significantly reduced elevated liver enzymes in patients exposed to hepatotoxic agents. While direct evidence for ACPC is lacking, its structural analogs suggest similar protective mechanisms may be applicable .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying N-acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine in biological samples?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this metabolite in urine or plasma. Sample preparation involves enzymatic hydrolysis (e.g., β-glucuronidase treatment) followed by solid-phase extraction (SPE) to isolate the compound. Isotope dilution with deuterated internal standards (e.g., N-acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine-d3) improves precision .
- Key Parameters : Optimize chromatographic separation using a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid). Monitor transitions specific to the compound’s precursor and product ions (e.g., m/z 296 → 143 for quantification).
Q. How is N-acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine utilized as a biomarker for toxicant exposure?
- Mechanism : This compound is a mercapturic acid metabolite formed via glutathione conjugation during the detoxification of 1,2,3-trichloropropane (TCP) , a genotoxic industrial solvent. Its presence in urine correlates with TCP exposure .
- Validation : Epidemiological studies use creatinine-adjusted urinary concentrations to account for hydration status. Cross-sectional analyses in occupational cohorts (e.g., pesticide manufacturers) confirm dose-response relationships .
Advanced Research Questions
Q. What experimental approaches confirm the metabolic origin of N-acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine from 1,2,3-TCP?
- Isotopic Tracer Studies : Administer ¹³C-labeled TCP to in vitro hepatocyte models or in vivo rodent systems. Track labeled intermediates (e.g., episulfonium ions) via high-resolution mass spectrometry (HRMS) to map the glutathione-dependent pathway .
- Enzyme Inhibition : Use inhibitors of glutathione-S-transferase (GST) or γ-glutamyltranspeptidase (GGT) in liver microsomes to block metabolite formation, confirming pathway specificity .
Q. How can researchers resolve contradictions in reported metabolic pathways for 1,2,3-TCP?
- Context : Some studies propose competing pathways yielding 2-(S-glutathionyl)malonic acid (GMA) instead of ACPC/CPC, depending on hydrolysis conditions .
- Resolution :
- In Silico Modeling : Use quantum mechanical calculations to predict the stability of episulfonium ion intermediates under varying pH and nucleophilic conditions.
- Comparative Assays : Compare metabolite profiles in recombinant human GST isoforms (e.g., GSTA1 vs. GSTP1) to identify enzyme-specific preferences .
Q. What in vitro models best replicate the hepatic metabolism of 1,2,3-TCP to N-acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine?
- Primary Hepatocytes : Human or rat hepatocytes retain GST and cysteine conjugate β-lyase activity, critical for converting TCP-glutathione conjugates to mercapturic acids.
- Limitations : Immortalized cell lines (e.g., HepG2) lack full metabolic competence; supplement with cofactors (NADPH, SAM) or use 3D spheroid cultures to enhance enzyme activity .
Q. How does stereochemical configuration affect the stability and detection of N-acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine?
- Chiral Analysis : Use chiral stationary phases (e.g., Chirobiotic T) in LC-MS to separate enantiomers. The R-configuration at the cysteine residue is biologically relevant due to enzyme specificity .
- Stability Testing : Store samples at -80°C with antioxidants (e.g., ascorbic acid) to prevent racemization. Validate stability under freeze-thaw cycles via precision testing .
Methodological Considerations
- Data Normalization : Normalize urinary metabolite levels to creatinine or specific gravity to account for dilution variability .
- Quality Control : Include blank samples (matrix without analyte) and spiked recovery samples (low/medium/high concentrations) in each batch to monitor extraction efficiency and matrix effects .
- Statistical Analysis : Use non-parametric tests (e.g., Mann-Whitney U) for skewed biomarker data. Adjust for covariates (age, smoking status) via multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
